molecular formula C14H19NO3 B068817 tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate CAS No. 172647-87-9

tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate

Cat. No.: B068817
CAS No.: 172647-87-9
M. Wt: 249.3 g/mol
InChI Key: JNQNQSCDMKNYEX-UHFFFAOYSA-N
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Description

tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate: is a synthetic organic compound belonging to the indoline family. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate typically involves the following steps:

    Formation of Indoline Core: The indoline core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of tert-Butyl Group: The tert-butyl group can be introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde and a suitable catalyst.

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be used to introduce the tert-butoxycarbonyl group into the indoline core .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate can undergo oxidation reactions to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the carbonyl group back to the hydroxymethyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.

Major Products:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Regeneration of the hydroxymethyl group.

    Substitution: Introduction of various functional groups on the indoline ring.

Scientific Research Applications

tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate involves its interaction with biological targets such as enzymes and receptors. The indoline core can bind to multiple receptors, influencing various biological pathways. The tert-butyl group provides steric hindrance, which can affect the binding affinity and selectivity of the compound .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate is unique due to its specific combination of the indoline core, hydroxymethyl group, and tert-butyl group. This combination provides a balance of steric hindrance and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

tert-butyl 2-(hydroxymethyl)-2,3-dihydroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-11(9-16)8-10-6-4-5-7-12(10)15/h4-7,11,16H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNQNQSCDMKNYEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC2=CC=CC=C21)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383307
Record name tert-Butyl 2-(hydroxymethyl)-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172647-87-9
Record name tert-Butyl 2-(hydroxymethyl)-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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